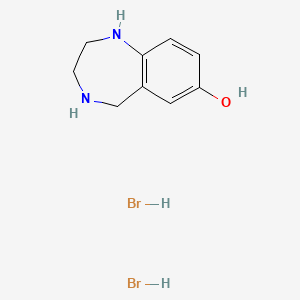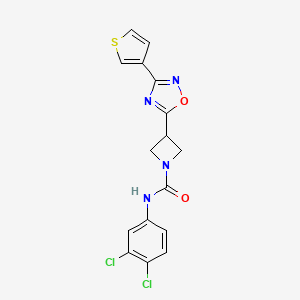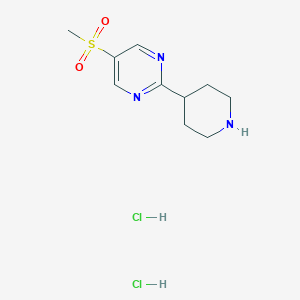![molecular formula C17H18N4O2S B2547040 3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537667-66-6](/img/structure/B2547040.png)
3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one" is a heterocyclic molecule that appears to be structurally related to various biologically active compounds discussed in the provided papers. Although none of the papers directly mention this exact compound, they do discuss related pyrimidine derivatives with potential biological activities, such as antitumor, antibacterial, and inhibitory effects on certain enzymes .
Synthesis Analysis
The synthesis of related compounds involves the formation of pyrimidine derivatives with various substituents. For instance, the papers describe the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, which are synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine. The substituents are appended to the pyrimidine core via an oxidative addition reaction using iodine, ethanol, and water . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman, as mentioned in one of the papers . These techniques, along with computational methods like density functional theory (DFT), can be used to predict the equilibrium geometry, vibrational wave numbers, and other molecular properties. For the compound , similar methods could be employed to analyze its molecular structure and predict its behavior.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the nature of their substituents. For example, the presence of a sulfanyl group can lead to various chemical reactions, such as sulfenylation, which is discussed in the context of pyrroles and indoles . The compound , with its sulfanyl group, may undergo similar reactions, which could be explored to further modify its structure or to synthesize related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and overall reactivity . The compound "this compound" would likely exhibit unique properties based on its specific substituents, which could be investigated through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on sulfanyl pyrimidinones and related heterocyclic compounds highlights their significant synthetic value and potential applications in creating various chemical entities. For example, sulfenylation of pyrroles and indoles using methylthio compounds has been explored for the synthesis of substituted pyrroles and indoles with potential application in material science and drug discovery (Gilow et al., 1991). Similarly, organocatalytic synthesis approaches have been developed for spiro[pyrrolidin-3,3'-oxindoles], highlighting the structural diversity and high enantiopurity achievable, pertinent to medicinal chemistry (Chen et al., 2009).
Material Science Applications
In material science, the incorporation of sulfur-containing compounds into polyimides has been shown to yield materials with high refractive indices and small birefringence, indicating their usefulness in optical applications (Tapaswi et al., 2015).
Biological Activity
The biological activity of related structures, particularly in the context of antiviral and antimicrobial applications, has been demonstrated. For instance, novel structures derived from benzimidazole showed potent activity against Helicobacter pylori, suggesting potential for the development of new anti-infective agents (Carcanague et al., 2002). Additionally, cyclic imides have been studied for their amnesia-reversal activity, underscoring the therapeutic potential of such compounds in neurodegenerative disease treatment (Butler et al., 1987).
Analytical and Sensory Applications
The development of two-photon fluorescence probes for mitochondria imaging and detection of sulfite/bisulfite in living cells showcases the utility of sulfur-containing compounds in biochemical sensing and imaging technologies (Wang et al., 2019).
Eigenschaften
IUPAC Name |
3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-16(23)15-14(11-6-2-3-7-12(11)18-15)19-17(20)24-10-13(22)21-8-4-5-9-21/h2-3,6-7,18H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDTVRNMVNHBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)
![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)
![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)



![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)